molecular formula C16H9F3N2O3 B2592309 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339021-22-6

1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2592309
CAS No.: 339021-22-6
M. Wt: 334.254
InChI Key: LVRLFNPANBVLIV-BKUYFWCQSA-N
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Description

1H-Isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a hydrazone derivative featuring a fused isochromene-trione core substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical structural motif in medicinal and materials chemistry .

Properties

IUPAC Name

1-hydroxy-4-[[3-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)14(22)24-15(13)23/h1-8,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYGQIOFIZKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:

  • Formation of Isochromene-1,3,4-trione Core

    • The isochromene-1,3,4-trione core can be synthesized through the oxidation of isochroman-1,3-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Hydrazone Formation

    • The hydrazone derivative is formed by reacting the isochromene-1,3,4-trione with 3-(trifluoromethyl)phenylhydrazine. This reaction is typically carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with attention to optimizing reaction conditions for yield and purity. This may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydrazone group into an amine or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Modified isochromene derivatives with additional oxygen-containing functional groups.

    Reduction Products: Amines or other reduced forms of the hydrazone group.

    Substitution Products: Compounds with different substituents replacing the trifluoromethyl group.

Scientific Research Applications

Anticancer Potential

Research indicates that 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} exhibits significant biological activity, particularly as an anti-cancer agent. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential role in cancer therapy.

Antioxidant Properties

The compound also demonstrates antioxidant properties. Its structural features may allow it to interact with oxidative stress-related enzymes, indicating its potential as a therapeutic agent in diseases associated with oxidative damage.

Interaction with Biological Targets

The compound has shown affinity for nicotinic acetylcholine receptors, which are critical in numerous neurological pathways. This interaction suggests potential applications in neuropharmacology and the treatment of neurological disorders.

Study on Antioxidant Activity

A study conducted on various analogues of isochromene derivatives demonstrated that several compounds exhibited antioxidant activities significantly higher than ascorbic acid. The research involved synthesizing a series of analogues and performing in vitro assays to evaluate their antioxidant capabilities. Five analogues showed antioxidant activities between seven to sixteen times more potent than ascorbic acid .

Antiplatelet Activity Investigation

Another study focused on the antiplatelet activities of isochromene derivatives revealed promising results. The synthesized compounds were tested for their ability to inhibit arachidonic acid-induced platelet aggregation. Several compounds displayed antiplatelet activity significantly greater than that of aspirin, indicating their potential use in cardiovascular therapies .

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenyl Hydrazones

Several analogs of this compound differ in the substituents on the phenyl ring. For example:

  • 1H-Isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] : Contains a chloro (-Cl) group at the para position of the phenyl ring. Molecular weight: 300.70 g/mol .
  • 1H-Isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] : Features two chloro groups at positions 2 and 3. Molecular weight: 335.15 g/mol .

Key Observations :

  • Chlorinated analogs exhibit higher molecular weights but lower lipophilicity compared to the trifluoromethyl derivative, which may influence solubility and bioavailability .

Key Differences :

  • The isochromene-trione core in the target compound introduces rigidity and planar geometry, which may alter binding affinity compared to furopyrrole-based analogs (e.g., compounds in ).
  • Trifluoromethylphenyl hydrazones (e.g., Hydramethylnon in ) are used as pesticides, highlighting the versatility of this substituent in agrochemical design .

Physicochemical and Functional Insights

Table 2: Property Comparison

Compound Molecular Weight (g/mol) LogP* Key Functional Groups Notable Applications
Target Compound ~327.22† ~2.8 Trifluoromethyl, Hydrazone Potential enzyme inhibition
4-Chlorophenyl Analog 300.70 ~2.2 Chloro, Hydrazone Research intermediate
2,4-Dichlorophenyl Analog 335.15 ~2.5 Dichloro, Hydrazone Chemical synthesis
Hydramethylnon 494.85 ~4.1 Trifluoromethyl, Pyrimidinone Pesticide

*Calculated using fragment-based methods.
†Estimated based on molecular formula.

Research Implications

  • Electron-Withdrawing Groups: The -CF₃ group in the target compound may improve metabolic resistance compared to chloro analogs, as seen in agrochemicals like Hydramethylnon .
  • Core Structure Impact: The isochromene-trione scaffold likely offers distinct electronic properties compared to furopyrrole or pyrimidinone cores, affecting binding interactions in biological systems .

Biological Activity

1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a synthetic organic compound with the molecular formula C16H9F3N2O3C_{16}H_9F_3N_2O_3 and a molecular weight of 334.25 g/mol. This compound features a fused isochromene ring system and a hydrazone functional group, which contribute to its unique biological activities. Its trifluoromethyl group enhances chemical reactivity and biological activity, making it an attractive candidate for medicinal chemistry research.

Chemical Structure and Properties

The structure of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can be represented as follows:

Chemical Structure C16H9F3N2O3\text{Chemical Structure }\text{C}_{16}\text{H}_9\text{F}_3\text{N}_2\text{O}_3

This compound has been noted for its potential applications in various therapeutic areas due to its interaction with biological targets.

Anticancer Properties

Research indicates that 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} exhibits significant anticancer activity . Studies have shown that it can inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Antioxidant Activity

The compound also displays antioxidant properties , which are crucial for combating oxidative stress in biological systems. Its structural features allow it to scavenge free radicals effectively, contributing to its potential therapeutic applications in diseases associated with oxidative damage.

Interaction with Biological Targets

1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} has shown affinity for several biological targets:

  • Nicotinic Acetylcholine Receptors : These receptors play a vital role in neurotransmission and have implications in various neurological disorders.
  • Enzymes Involved in Oxidative Stress Responses : The compound may modulate enzyme activity related to oxidative stress, further supporting its antioxidant potential.

Comparative Analysis with Similar Compounds

The following table compares 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}C16H8ClF3N2O3Chlorine substitution enhances solubility
1H-isochromene-1,3,4-trione 4-{N-[phenyl]hydrazone}C15H11N2O3Lacks trifluoromethyl group; different reactivity
TriflumezopyrimC20H13F3N4O2Novel insecticide; differs significantly in structure but shares biological activity aspects

Case Studies and Research Findings

Several studies have explored the biological activity of isochromene derivatives:

  • Antioxidant and Antiplatelet Activities : A study on related compounds demonstrated that certain isochromene derivatives exhibited antioxidant activities significantly higher than ascorbic acid. Additionally, some derivatives showed potent antiplatelet effects, suggesting potential applications in cardiovascular health .
  • Mechanism of Action : The mechanism involves interactions with specific molecular targets leading to modulation of biochemical pathways. For instance, phenylhydrazone groups can form hydrogen bonds with macromolecules, influencing their biological effects.

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
  • Publish detailed synthetic procedures (reagent grades, stirring rates, drying times).
  • Share raw spectral data (NMR, IR) in open-access repositories.
  • Use reference standards (e.g., USP-grade solvents) and validate purity via CHNS elemental analysis .

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